molecular formula C13H20N2O B1382161 N-phenyl-3-(propylamino)butanamide CAS No. 1601839-11-5

N-phenyl-3-(propylamino)butanamide

Cat. No.: B1382161
CAS No.: 1601839-11-5
M. Wt: 220.31 g/mol
InChI Key: YZCJGBJJORBVNC-UHFFFAOYSA-N
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Description

N-Phenyl-3-(propylamino)butanamide is a secondary amide derivative characterized by a phenyl group attached to the nitrogen atom and a propylamino substituent at the third position of the butanamide backbone. These analogs are part of the Mannich base family, synthesized for their antimicrobial properties . The absence of direct data on this compound in the provided sources necessitates comparisons based on structural and functional similarities to related compounds.

Properties

IUPAC Name

N-phenyl-3-(propylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-9-14-11(2)10-13(16)15-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCJGBJJORBVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(propylamino)butanamide typically involves the reaction of N-phenylbutanamide with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(propylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenyl group or the propylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-3-(propylamino)butanoic acid, while reduction could produce N-phenyl-3-(propylamino)butanol.

Scientific Research Applications

N-phenyl-3-(propylamino)butanamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-3-(propylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of amide derivatives is highly dependent on substituent groups. Below is a comparison of N-phenyl-3-(propylamino)butanamide with compounds from the evidence:

Compound Name Structure Key Substituents Biological Activity (Reported) Source
N-Phenyl-3-(phenylamino)propanamide (A2) Phenyl group, phenylamino side chain Antimicrobial (moderate) (2015)
3-(p-Tolylamino)-N-phenylpropanamide (A3) p-Tolyl group, phenylamino side chain Antimicrobial (enhanced) (2015)
Hydroxamic acids (e.g., Compounds 6–10) 4-Chlorophenyl, cycloalkyl groups Antioxidant (DPPH scavenging) (2011)
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide ring Polymer synthesis (2016)

Key Observations:

  • Antimicrobial Activity: A2 and A3 () exhibit varying antimicrobial efficacy depending on substituents. The p-tolyl group in A3 enhances activity compared to the phenyl group in A2, suggesting that alkyl or aryl substituents at the amino position modulate bioactivity .
  • Antioxidant Potential: Hydroxamic acids with 4-chlorophenyl and cycloalkyl groups () show antioxidant properties, but their amide derivatives differ in mechanism compared to this compound’s structural analogs .
  • Functional Diversity: 3-Chloro-N-phenyl-phthalimide () is used in polymer synthesis, highlighting how minor structural changes (e.g., chloro-phthalimide vs. alkylamino-amide) drastically alter application .

Physicochemical Properties

While direct data on this compound are unavailable, inferences can be drawn:

  • Solubility: The propylamino group may improve water solubility compared to A2 and A3, which have bulkier aromatic substituents.
  • Stability: The absence of electron-withdrawing groups (e.g., chloro in ) suggests higher hydrolytic stability than phthalimide derivatives.

Research Findings and Limitations

Antimicrobial Studies ()

A2 and A3 were tested against bacterial and fungal strains, with A3 showing superior activity due to its p-tolyl group.

Antioxidant Activity ()

Notes and Considerations

Evidence Gaps: No direct studies on this compound were found in the provided sources.

Synthetic Feasibility: The compound’s synthesis would likely follow Mannich base protocols (as in ) or amide coupling strategies.

Research Opportunities: Further studies should explore the impact of alkylamino substituents on bioactivity and physicochemical behavior.

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